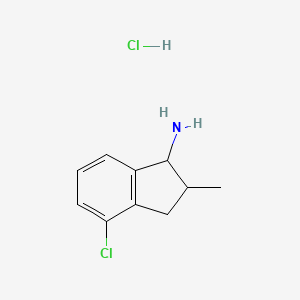

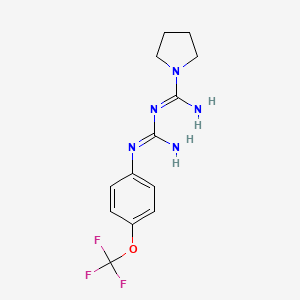

![molecular formula C17H18N6O2 B2561269 6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1396783-07-5](/img/structure/B2561269.png)

6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar triazole-fused heterocyclic compounds involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign is performed at both the endocyclic amide nitrogen and the ester functionality . This allows for the exploration of the reaction scope and the introduction of functional groups on this structural template .Molecular Structure Analysis

The molecular structure of similar compounds has been solved using various algorithms and refined by full-matrix least squares .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the cyclization of an N-acyl derivative in the presence of a dehydrating agent . The IR absorption spectra of similar compounds have been characterized by the presence of two signals for C=O groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the crystal system of a similar compound at 100 K is triclinic, with a space group P-1 .科学的研究の応用

Neuroprotection

Neuroprotection aims to preserve neuronal function and structure, making it crucial for treating neurodegenerative diseases like Alzheimer’s, Parkinson’s, and stroke. ZA3 has been studied for its neuroprotective potential. In a recent study, ZA3 demonstrated promising effects by reducing endoplasmic reticulum (ER) stress and apoptosis in human neuronal cells . Its mechanism of action involves inhibiting the NF-kB inflammatory pathway.

Anti-Neuroinflammatory Activity

ZA3 also exhibits anti-neuroinflammatory properties. In the same study, it inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This anti-inflammatory effect is valuable in conditions involving neuroinflammation.

Antibacterial and Antimicrobial Activity

Given the antimicrobial properties of pyrimidine derivatives, ZA3 might exhibit antibacterial effects. Researchers could assess its activity against specific bacterial strains.

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with care and used only for research purposes.

将来の方向性

特性

IUPAC Name |

6-methyl-3-(4-phenylpiperazine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c1-12-11-23-15(16(24)18-12)14(19-20-23)17(25)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJMELIQXXITLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide](/img/structure/B2561186.png)

![(2-Bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2561188.png)

![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}azepane](/img/structure/B2561189.png)

![3-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-propane-1,2-diol](/img/structure/B2561191.png)

![1-[(4'Ar,8'aS)-spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydroquinoline]-1'-yl]-2-chloropropan-1-one](/img/structure/B2561198.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2561200.png)

![2-[1-(Difluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2561202.png)

![1-[4-[(4-Fluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2561204.png)

![1-[(2-oxo-1,3-oxazolidin-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2561209.png)